molecular formula C17H19ClFN3OS B2760360 2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1798542-52-5

2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No. B2760360
CAS RN: 1798542-52-5
M. Wt: 367.87
InChI Key: VVIUTZREMJHKEA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as protein kinase inhibitors, which are used to target specific proteins involved in cancer cell growth and proliferation.

Scientific Research Applications

Hepatoprotective and Nephroprotective Activities

Research on compounds like chrysin, which belongs to the flavonoids, has been shown to exhibit hepatoprotective and nephroprotective activities against various drugs and toxic agents. These studies highlight the potential of certain compounds in mitigating liver and kidney damage caused by toxins through antioxidant and anti-apoptotic activities (Pingili et al., 2019).

Biological Effects of Acetamide and Formamide Derivatives

Investigations into the biological effects of acetamide, formamide, and their derivatives have contributed significantly to our understanding of their toxicological profiles. This research is crucial for assessing the safety and environmental impact of these chemicals, underlining the importance of studying complex compounds (Kennedy, 2001).

Environmental Fate of Chemical Compounds

Studies on the occurrence, fate, and behavior of certain chemicals in aquatic environments, such as parabens, offer insights into the environmental impact and persistence of synthetic compounds. This research emphasizes the need for understanding how compounds degrade and their potential endocrine-disrupting effects in water bodies (Haman et al., 2015).

Synthesis and Evaluation of Pharmaceutical Agents

Research into the synthesis and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines, highlights the intricate process of designing and assessing the efficacy of new pharmaceutical agents. This work underscores the importance of understanding the pharmacophoric groups essential for binding affinity and selectivity at target receptors (Sikazwe et al., 2009).

Optoelectronic Materials Development

The exploration of quinazolines and pyrimidines for optoelectronic materials demonstrates the crossover between chemical synthesis and the development of new materials for technological applications. Such studies reveal how chemical compounds can be utilized beyond pharmaceuticals, showing their potential in electronic devices and sensors (Lipunova et al., 2018).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3OS/c18-14-4-1-5-15(19)13(14)9-16(23)21-10-12-3-2-7-22(11-12)17-20-6-8-24-17/h1,4-6,8,12H,2-3,7,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUTZREMJHKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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